molecular formula C6H14N2O3 B13520211 2-Amino-3-(2-methoxyethoxy)propanamide

2-Amino-3-(2-methoxyethoxy)propanamide

Katalognummer: B13520211
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: CJAIEMVUBWAJBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(2-methoxyethoxy)propanamide: is an organic compound with the molecular formula C6H14N2O3 It is characterized by the presence of an amino group, a methoxyethoxy group, and a propanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-methoxyethoxy)propanamide typically involves the reaction of 2-amino-3-chloropropanamide with 2-methoxyethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methoxyethoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: 2-Amino-3-(2-methoxyethoxy)propanamide can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxyethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted propanamides.

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-Amino-3-(2-methoxyethoxy)propanamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.

Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It can serve as a model compound for studying amide bond formation and cleavage.

Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-3-(2-methoxyethoxy)propanamide involves its interaction with molecular targets such as enzymes and receptors. The amino and amide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The methoxyethoxy group may enhance the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

  • 2-Amino-3-(2-ethoxyethoxy)propanamide
  • 2-Amino-3-(2-methoxypropoxy)propanamide
  • 2-Amino-3-(2-ethoxypropoxy)propanamide

Comparison: 2-Amino-3-(2-methoxyethoxy)propanamide is unique due to the presence of the methoxyethoxy group, which imparts specific chemical properties such as increased solubility and reactivity. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity, making it a valuable compound for diverse applications.

Eigenschaften

Molekularformel

C6H14N2O3

Molekulargewicht

162.19 g/mol

IUPAC-Name

2-amino-3-(2-methoxyethoxy)propanamide

InChI

InChI=1S/C6H14N2O3/c1-10-2-3-11-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H2,8,9)

InChI-Schlüssel

CJAIEMVUBWAJBD-UHFFFAOYSA-N

Kanonische SMILES

COCCOCC(C(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.